molecular formula C7H7N5OS B12939968 N-(6-Sulfanylidene-6,7-dihydro-3H-purin-2-yl)acetamide CAS No. 6432-55-9

N-(6-Sulfanylidene-6,7-dihydro-3H-purin-2-yl)acetamide

Cat. No.: B12939968
CAS No.: 6432-55-9
M. Wt: 209.23 g/mol
InChI Key: FVCDDDCJIQMYMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Sulfanylidene-6,7-dihydro-3H-purin-2-yl)acetamide: is a chemical compound with a molecular formula of C7H7N5OS It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Sulfanylidene-6,7-dihydro-3H-purin-2-yl)acetamide typically involves the reaction of guanine derivatives with acetic anhydride in the presence of a catalyst. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions: N-(6-Sulfanylidene-6,7-dihydro-3H-purin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the sulfanylidene group to a sulfoxide or sulfone.

    Reduction: Reduction reactions can target the purine ring, leading to the formation of dihydropurine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydropurine derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-(6-Sulfanylidene-6,7-dihydro-3H-purin-2-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying purine metabolism. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-Sulfanylidene-6,7-dihydro-3H-purin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. By binding to these enzymes, the compound can inhibit their activity, leading to a disruption of cellular processes. This mechanism is particularly relevant in its potential antiviral and anticancer applications, where the inhibition of nucleic acid synthesis can prevent the replication of viruses and the proliferation of cancer cells.

Comparison with Similar Compounds

    N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide: This compound shares a similar purine structure but differs in the substituent groups attached to the purine ring.

    N-(2-sulfanylidene-3H-1,3-benzothiazol-6-yl)acetamide: This compound has a benzothiazole ring instead of a purine ring, but it also contains a sulfanylidene group.

Uniqueness: N-(6-Sulfanylidene-6,7-dihydro-3H-purin-2-yl)acetamide is unique due to its specific combination of a purine ring with a sulfanylidene group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds.

Properties

CAS No.

6432-55-9

Molecular Formula

C7H7N5OS

Molecular Weight

209.23 g/mol

IUPAC Name

N-(6-sulfanylidene-3,7-dihydropurin-2-yl)acetamide

InChI

InChI=1S/C7H7N5OS/c1-3(13)10-7-11-5-4(6(14)12-7)8-2-9-5/h2H,1H3,(H3,8,9,10,11,12,13,14)

InChI Key

FVCDDDCJIQMYMK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=S)C2=C(N1)N=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.